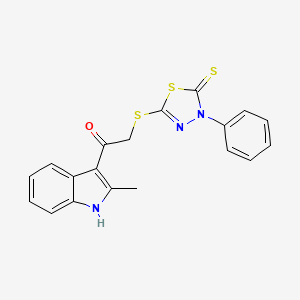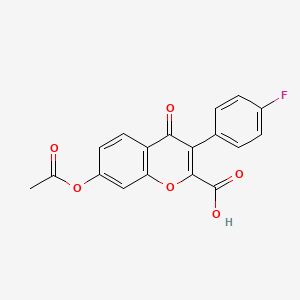
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring. This is followed by a Claisen-Schmidt condensation reaction with a chalcone derivative to introduce the enone moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the enone moiety to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the benzoxazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzoxazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds are investigated for their use in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-bromophenyl)-1-phenylprop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methylphenyl)-1-phenylprop-2-en-1-one
Uniqueness
The presence of the 2-chlorophenyl group in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one may impart unique electronic and steric properties, influencing its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H14ClNO2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H14ClNO2/c23-18-11-5-4-10-16(18)14-17(21(25)15-8-2-1-3-9-15)22-24-19-12-6-7-13-20(19)26-22/h1-14H/b17-14+ |
InChI Key |
MEMGHEQTUBTEKF-SAPNQHFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161873.png)
methanone](/img/structure/B12161892.png)


![3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12161927.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12161935.png)
![7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161946.png)
![(2E)-6-benzyl-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12161950.png)

![7-benzyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161964.png)
![3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)
![3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12161981.png)


